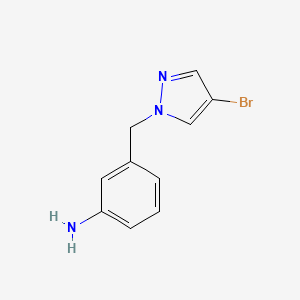

3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline

Description

Contextualization of 1H-Pyrazole and Aniline (B41778) Scaffolds in Modern Chemical and Biological Research

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks, or scaffolds, are recognized for their consistent presence in biologically active compounds. Both 1H-pyrazole and aniline are prominent examples of such "privileged scaffolds."

The 1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. orientjchem.orgglobalresearchonline.net This ring system is a cornerstone in the development of therapeutic agents due to its metabolic stability and its ability to act as a versatile pharmacophore. nih.gov Pyrazole (B372694) derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties. globalresearchonline.netontosight.airesearchgate.netnih.gov The significance of the pyrazole nucleus is underscored by its presence in numerous commercially successful drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various kinase inhibitors used in cancer therapy like crizotinib. nih.govnih.govmdpi.com The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize interaction with biological targets. globalresearchonline.netnih.gov

The aniline scaffold , an amine-substituted benzene (B151609) ring, is another fundamental building block in pharmaceutical science. wikipedia.org Its structural simplicity and synthetic accessibility have made it a common component in a multitude of drug candidates. acs.org Aniline derivatives are integral to drugs with diverse applications, from analgesics like paracetamol (acetaminophen) to precursors for polyurethanes and dyes such as indigo. wikipedia.orgslideshare.net However, the aniline motif is not without its challenges. It can be susceptible to metabolic oxidation in the liver, which can sometimes lead to the formation of toxic metabolites. umich.edufuturity.org This metabolic instability has prompted significant research into creating aniline bioisosteres or modifying aniline-containing compounds to enhance their safety profiles while retaining efficacy. acs.org

The combination of these two scaffolds into a single molecule creates a "pyrazole-aniline conjugate," a hybrid structure that aims to leverage the favorable biological properties of the pyrazole core while using the aniline moiety as a key synthetic handle for further molecular elaboration. nih.govresearchgate.net

Structural Characteristics of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline and its Significance as a Research Scaffold

The compound this compound is a distinct molecule that integrates the key features of both pyrazole and aniline through a methylene (B1212753) linker. Its structure consists of a 1H-pyrazole ring substituted with a bromine atom at the 4-position. This pyrazole is connected via its N1 nitrogen atom to a methylene (-CH2-) bridge, which in turn is attached to the meta-position (C3) of an aniline ring.

Key Structural Features:

4-Bromo-1H-pyrazole Ring: The pyrazole ring provides a rigid, aromatic core known for its diverse biological activities. The bromine atom at the C4 position is a significant feature; it acts as a useful synthetic handle for introducing further chemical diversity through cross-coupling reactions. It also influences the electronic properties of the pyrazole ring.

Aniline Moiety: The aniline ring, with its amino (-NH2) group, serves as another critical site for chemical modification. The amino group can be acylated, alkylated, or used to form amides, sulfonamides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR).

Methylene Linker: The flexible methylene bridge connects the pyrazole and aniline components, allowing for conformational freedom which can be crucial for optimal binding to biological targets.

Meta-Substitution Pattern: The attachment of the pyrazole-methyl group at the C3 position of the aniline ring defines the spatial relationship between the two aromatic systems.

These structural attributes make this compound a valuable scaffold in research, particularly for creating libraries of novel compounds for biological screening. The distinct reactive sites—the bromine atom and the amino group—allow for systematic and targeted modifications to probe interactions with enzymes or receptors.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrN3sigmaaldrich.com |

| Molecular Weight | 252.11 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | BXTGPJCVSUEYNV-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | BrC1=CN(N=C1)CC2=CC(N)=CC=C2 sigmaaldrich.com |

Overview of Current Research Trajectories and Objectives in Pyrazole-Aniline Conjugates

Research involving pyrazole-aniline conjugates is primarily driven by the quest for new therapeutic agents with improved efficacy and selectivity. The overarching objective is to synthesize novel molecules that combine the proven pharmacological potential of the pyrazole core with the versatile chemistry of the aniline group to target a range of diseases.

Current research trajectories for these hybrid molecules include:

Anticancer Drug Discovery: A significant area of focus is the development of pyrazole-aniline derivatives as anticancer agents. nih.gov Studies have shown that such conjugates can act as inhibitors of critical cellular targets like cyclin-dependent kinases (CDKs) and tubulin. mssm.edunih.gov For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were designed and found to exhibit potent CDK2 inhibitory activity and antiproliferative effects against cancer cell lines. nih.gov The research objective is to optimize these scaffolds to enhance their potency and selectivity for cancer cells over healthy cells. mdpi.com

Antimicrobial Agents: The development of new antibacterial and antifungal compounds is another key research direction. researchgate.net Pyrazole-aniline linked coumarin (B35378) derivatives have been synthesized and shown to possess promising activity against various bacterial and fungal strains. researchgate.net The goal is to identify compounds that can overcome existing drug resistance mechanisms by targeting essential microbial pathways, such as ergosterol (B1671047) biosynthesis in fungi. researchgate.net

Enzyme Inhibition: Many pyrazole-aniline structures are designed as specific enzyme inhibitors. nih.gov By modifying the substituents on both the pyrazole and aniline rings, researchers can tailor the molecule to fit into the active site of a target enzyme, such as those involved in inflammatory processes or signal transduction pathways critical for disease progression. nih.govnih.gov

The general strategy involves creating libraries of related compounds by systematically altering the substitution patterns on both the pyrazole and aniline rings. These libraries are then screened against various biological targets to identify lead compounds, which can be further optimized for their pharmacological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-bromopyrazol-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTGPJCVSUEYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Retrosynthetic Analysis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline

A retrosynthetic analysis of the target molecule, this compound, identifies key disconnections that form the basis of a logical synthetic plan. The primary disconnection is at the C-N bonds flanking the methylene (B1212753) bridge, suggesting two main precursors: the 4-bromo-1H-pyrazole nucleus and a functionalized 3-methylaniline derivative.

The most logical disconnection is the bond between the pyrazole (B372694) nitrogen (N1) and the methylene carbon. This bond is typically formed via an N-alkylation reaction. This leads to two key synthons: the 4-bromo-1H-pyrazole anion and a 3-aminobenzyl cation equivalent, such as 3-aminobenzyl halide.

A further disconnection of the 4-bromo-1H-pyrazole itself points to simpler precursors. The pyrazole ring is classically formed from a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. For a 4-bromo-substituted pyrazole, this would necessitate a brominated 1,3-dicarbonyl equivalent, such as mucobromic acid or a brominated malondialdehyde derivative, and hydrazine.

Therefore, the retrosynthetic pathway can be summarized as follows:

Target Molecule: this compound

First Disconnection (C-N bond): 4-Bromo-1H-pyrazole and 3-aminobenzyl bromide (or a related electrophile).

Second Disconnection (Pyrazole Ring): A brominated 1,3-dicarbonyl precursor and hydrazine.

This analysis provides a clear roadmap for the forward synthesis, beginning with the construction of the substituted pyrazole ring, followed by its linkage to the aniline (B41778) moiety.

Classical and Modern Synthetic Approaches to the Pyrazole Moiety

The synthesis of the pyrazole core is a well-established field in heterocyclic chemistry, with numerous methods available for its construction. These range from classical condensation reactions to modern metal-catalyzed and green chemistry approaches.

Cyclocondensation Reactions in Pyrazole Synthesis

Cyclocondensation is the most traditional and widely used method for pyrazole synthesis. researchgate.netrsc.org This approach involves the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netrsc.org The reaction proceeds through a condensation-cyclization sequence to yield the pyrazole ring.

For the synthesis of 4-bromo-1H-pyrazole, a key intermediate, a brominated 1,3-dicarbonyl compound is required. For instance, the reaction of mucobromic acid with hydrazine can be employed to form the pyrazole carboxylic acid, which can then be decarboxylated. Alternatively, direct bromination of a pre-formed pyrazole is a common strategy.

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Source | Resulting Pyrazole Type |

|---|---|---|

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethylpyrazole |

| Malondialdehyde | Phenylhydrazine | 1-Phenylpyrazole |

Multicomponent Reactions for Pyrazole Scaffolds

Multicomponent reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more reactants in a single step. researchgate.net These reactions are highly efficient and atom-economical. For pyrazole synthesis, MCRs can involve the one-pot condensation of active methylene reagents, isothiocyanates, and substituted hydrazines to create highly functionalized pyrazole derivatives. researchgate.net Another MCR approach involves the oxidative coupling of nitriles, alkynes, and titanium-imido complexes. nih.gov

Transition-Metal-Catalyzed Approaches to Pyrazole Ring Formation

Modern synthetic chemistry has seen the emergence of transition-metal catalysis for the construction of heterocyclic rings. nih.gov Copper- and iodine-catalyzed methods have been developed for synthesizing multisubstituted pyrazoles. nih.gov One such strategy involves the copper-catalyzed oxidative [3+2] cycloaddition of an alkyne and a diazo compound. nih.gov These methods often offer high regioselectivity and functional group tolerance, providing access to complex pyrazole structures that are difficult to obtain through classical methods. nih.gov

Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to pyrazole synthesis to reduce environmental impact. researchgate.net This includes the use of environmentally benign solvents like ethanol (B145695) or water, solvent-free reaction conditions, and energy-efficient techniques such as microwave irradiation. researchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the formation of tetra-substituted pyrazoles from ketene (B1206846) dithioacetals and nucleophiles. researchgate.net One-pot procedures, such as the sequential condensation of active methylene reagents, also align with green chemistry principles by minimizing waste and operational steps. researchgate.net

Strategies for Aniline Functionalization and Methylene Bridge Formation

The final stage in the synthesis of this compound involves the crucial step of connecting the 4-bromo-1H-pyrazole ring to the 3-aminobenzyl fragment via a methylene bridge. rsc.org This is typically achieved through N-alkylation of the pyrazole ring.

The most direct method is the reaction of 4-bromo-1H-pyrazole with a suitable 3-aminobenzyl halide, such as 3-(chloromethyl)aniline (B1612129) or 3-(bromomethyl)aniline, in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the pyrazole ring, forming a nucleophilic anion that subsequently displaces the halide on the benzyl (B1604629) group. Care must be taken to protect the aniline's amino group if it interferes with the reaction, although its lower nucleophilicity compared to the pyrazole anion often allows for selective alkylation at the pyrazole N1 position.

Table 2: Common Reagents for Methylene Bridge Formation via N-Alkylation

| Pyrazole Substrate | Benzyl Substrate | Base | Typical Solvent |

|---|---|---|---|

| 4-Bromo-1H-pyrazole | 3-(chloromethyl)aniline | K₂CO₃ | Acetonitrile, DMF |

| 4-Bromo-1H-pyrazole | 3-aminobenzyl bromide | NaH | THF, DMF |

An alternative strategy involves starting with a precursor like 3-nitrobenzyl chloride. The N-alkylation of 4-bromo-1H-pyrazole is performed first, yielding 1-((3-nitrobenzyl)-4-bromo-1H-pyrazole). The nitro group is then subsequently reduced to the target aniline using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or treatment with metals like tin or iron in acidic conditions. This two-step approach avoids potential side reactions involving the free amino group during the alkylation step.

A more modern approach, inspired by related syntheses, could involve C-F activation strategies. For instance, reacting a substituted pyrazole with a (trifluoromethyl)aniline in the presence of a base like potassium hydroxide (B78521) can form a C-N bond, demonstrating a novel way to link these moieties. mdpi.com

Selective Functionalization of Anilines (e.g., meta-functionalization)

Aniline and its derivatives are fundamental building blocks in organic synthesis. However, controlling the regioselectivity of their functionalization presents a significant challenge. The amino group is a potent ortho-, para-directing group in electrophilic aromatic substitution reactions, making the synthesis of meta-substituted anilines non-trivial. nih.gov Directing functional groups to the meta position often requires multi-step classical approaches or the use of modern C-H functionalization strategies. researchgate.net

Transition-metal-catalyzed C-H functionalization has become a powerful tool for derivatizing anilines with high regioselectivity. bath.ac.uk One notable strategy involves the use of a directing group to guide a metal catalyst to a specific C-H bond. For meta-C-H arylation, a common approach utilizes a palladium(II) catalyst in conjunction with a transient mediator like norbornene. nih.gov This methodology allows for the introduction of various aryl groups at the meta position of anilines that are protected with a suitable directing group. nih.govresearchgate.net While the most direct synthesis of the target compound might start from a commercially available meta-substituted precursor like 3-aminobenzyl alcohol or bromide, these advanced C-H functionalization techniques are crucial for creating diverse and complex aniline-based structures from simpler starting materials.

Coupling Reactions for C-N and C-C Linkages

The pivotal step in the synthesis of this compound is the formation of the C-N bond between the pyrazole ring's nitrogen atom and the benzylic carbon of the aniline fragment. This transformation is typically achieved through N-alkylation of the 4-bromopyrazole.

A conventional method for N-alkylation involves deprotonating the pyrazole with a base, followed by reaction with an electrophile such as a benzyl halide. mdpi.com However, modern synthetic chemistry offers several alternative and often more efficient methods. These include the Mitsunobu reaction and transition metal-catalyzed processes. mdpi.com

Recent developments have shown that trichloroacetimidates can serve as effective electrophiles for the N-alkylation of pyrazoles in the presence of a Brønsted acid catalyst. mdpi.comsemanticscholar.org This method avoids the need for strong bases and often proceeds under mild conditions. While the primary C-N bond formation in this context is an alkylation, it is related to the broader field of C-N cross-coupling reactions used to synthesize N-arylpyrazoles. organic-chemistry.org Prominent examples of N-arylation methods include the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination, which are effective for linking pyrazoles to aryl groups using reagents like arylboronic acids or aryl triflates. organic-chemistry.orgnih.govresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product. For the N-alkylation of pyrazoles, several factors, including the choice of catalyst, solvent, temperature, and the nature of the electrophile, are paramount.

A recently developed method utilizing trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst offers a case study in optimization. semanticscholar.org In this system, camphorsulfonic acid (CSA) was identified as an effective catalyst. The reaction conditions were fine-tuned to achieve good yields, as illustrated in the table below, which summarizes the optimization for the N-alkylation of 4-chloropyrazole with a phenethyl trichloroacetimidate.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | DCE | 80 | 24 | 0 | semanticscholar.org |

| TfOH | DCE | 25 | 24 | 50 | semanticscholar.org |

| Tf2NH | DCE | 25 | 24 | 52 | semanticscholar.org |

| CSA | DCE | 25 | 24 | 65 | semanticscholar.org |

| CSA | DCE | 25 | 4 | 62 | semanticscholar.org |

The reactivity can be influenced by the stability of the carbocation intermediate formed from the trichloroacetimidate; for instance, electron-withdrawing groups on the electrophile can hinder the reaction. semanticscholar.org Furthermore, in cases where unsymmetrical pyrazoles are used, steric effects often control the regioselectivity of the alkylation, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. mdpi.com In the quest for ultimate selectivity, enzymatic approaches using engineered enzymes and simple haloalkanes have also been developed for pyrazole N-alkylation, achieving exceptional regioselectivity (>99%). nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline (C₁₀H₁₀BrN₃), HRMS would be used to verify its molecular formula.

The presence of bromine is a key feature that would be readily identified in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum for bromine-containing ions, where two peaks of nearly equal intensity are observed, separated by two mass-to-charge (m/z) units. This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule or its fragments.

In a typical HRMS experiment, such as one using an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzer, the expected monoisotopic mass for the protonated molecule [M+H]⁺ would be measured with sub-parts-per-million (ppm) accuracy. The theoretical exact masses for the protonated isotopic peaks are crucial for confirmation.

Table 1: Predicted High-Resolution Mass Spectrometry Data for [C₁₀H₁₀BrN₃+H]⁺

| Ion | Theoretical m/z ([M+H]⁺) | Isotope | Relative Abundance |

|---|---|---|---|

| C₁₀H₁₁⁷⁹BrN₃ | 252.0185 | ⁷⁹Br | ~100% |

| C₁₀H₁₁⁸¹BrN₃ | 254.0165 | ⁸¹Br | ~98% |

: Data is illustrative and based on theoretical calculations for the specified molecular formula.

Analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments would further corroborate the structure. Key fragment ions would likely arise from the cleavage of the methylene (B1212753) bridge, separating the aniline (B41778) and bromopyrazole moieties, providing further structural evidence.

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the atomic connectivity.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The protons on the pyrazole (B372694) ring are expected to appear as singlets, given their isolation from other protons. The protons of the aniline ring would exhibit more complex splitting patterns (doublets, triplets, or multiplets) depending on their substitution pattern. The methylene bridge protons would likely appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom. The number of signals would confirm the symmetry of the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (like nitrogen and bromine) appearing at different fields compared to the aromatic carbons.

2D NMR: Advanced 2D NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to assign protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

Solid-state NMR could be employed to study the compound in its solid form, providing information about molecular packing and the presence of different polymorphs.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrazole C-H | ~7.5 - 8.0 (2H, s) | ~130, ~140 |

| Pyrazole C-Br | - | ~95 |

| Methylene CH₂ | ~5.2 (2H, s) | ~55 |

| Aniline C-H | ~6.5 - 7.2 (4H, m) | ~115 - 130 |

| Aniline C-N (amine) | - | ~148 |

| Aniline C-C (bridge) | - | ~138 |

| Amine NH₂ | ~3.7 (2H, br s) | - |

: Chemical shifts are illustrative and based on typical values for similar structural motifs. Solvent is assumed to be CDCl₃ or DMSO-d₆.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into intermolecular interactions like hydrogen bonding.

Key Expected Vibrational Modes:

N-H Stretching: The aniline amine group would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The presence and shape of these bands can indicate the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methylene C-H stretches would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic rings (aniline and pyrazole) would exhibit several characteristic stretching vibrations in the 1450-1620 cm⁻¹ region.

N-H Bending: The scissoring motion of the NH₂ group is expected around 1600 cm⁻¹.

C-N Stretching: Vibrations corresponding to the C-N bonds of the aniline and pyrazole rings would be found in the 1200-1350 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretch is a low-energy vibration and would be expected in the far-infrared region, typically between 500 and 650 cm⁻¹. This peak would be more prominent in the Raman spectrum.

Comparing the spectra of the solid sample with that of a dilute solution could reveal shifts in the N-H stretching frequencies, providing evidence for intermolecular hydrogen bonding in the solid state.

Table 3: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium | Weak |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| C=C/C=N Aromatic Stretch | 1450 - 1620 | Strong | Strong |

| N-H Bend | 1590 - 1650 | Strong | Weak |

| C-N Stretch | 1200 - 1350 | Strong | Medium |

| C-Br Stretch | 500 - 650 | Weak | Strong |

: Frequencies are illustrative and based on characteristic group frequencies for similar compounds.

X-ray Crystallography for Solid-State Structure Elucidation and Polymorphism Studies

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

A successful crystallographic analysis would confirm the connectivity established by NMR and provide invaluable information on the molecule's conformation. For instance, it would reveal the relative orientation of the pyrazole and aniline rings. Furthermore, the crystal packing arrangement would be elucidated, showing how individual molecules interact with each other in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds involving the aniline N-H protons and the pyrazole nitrogen atoms, as well as potential π-π stacking between the aromatic rings.

Polymorphism, the ability of a compound to exist in more than one crystal form, could also be investigated. Different polymorphs can have different physical properties. By growing crystals under various conditions (e.g., different solvents, temperatures), it might be possible to identify and structurally characterize different polymorphic forms of the compound. For structurally related pyrazole derivatives, various hydrogen-bonding motifs like dimers, trimers, and catemers have been observed, which could also be present in the crystal structure of the title compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For pyrazole (B372694) derivatives, methods like DFT with the B3LYP functional and a 6-31G(d,p) or 6-311++G** basis set are commonly employed to optimize the molecular geometry and analyze electronic properties. asianpubs.orgnih.govnih.gov

Table 1: Representative Quantum Chemical Parameters for Pyrazole Derivatives

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Dipole Moment (Debye) | 2.0 - 5.0 | Indicates molecular polarity and influences solubility and intermolecular interactions. |

| Ionization Potential (eV) | 5.5 - 6.5 | Energy required to remove an electron; relates to electron-donating ability. |

| Electron Affinity (eV) | 1.0 - 2.5 | Energy released upon gaining an electron; relates to electron-accepting ability. |

| Global Hardness (η) | 1.5 - 2.5 | Measures resistance to change in electron distribution; higher values indicate greater stability. nih.gov |

Note: Data is representative of pyrazole derivatives and not specific to 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the methylene (B1212753) linker in this compound allows for multiple spatial conformations. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations is employed to identify the most stable, low-energy conformations of the molecule.

MM methods use classical physics principles to quickly calculate the potential energy of different conformations, allowing for a rapid scan of the potential energy surface. MD simulations provide a more dynamic picture by simulating the movement of atoms and bonds over time at a given temperature. This reveals how the molecule behaves in a simulated physiological environment, including its interactions with solvent molecules and its conformational flexibility. For similar pyrazole compounds, MD simulations have been used to assess the stability of ligand-protein complexes, showing how the molecule adapts its shape within a binding pocket. nih.gov

Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for predicting a molecule's reactive behavior. malayajournal.org

The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. nih.gov It uses a color scale to identify regions that are electron-rich (negative potential, typically colored red), electron-poor (positive potential, blue), and neutral (green). malayajournal.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating sites susceptible to electrophilic attack. Positive potential might be observed around the hydrogen atoms of the amino group.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. malayajournal.org A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. grafiati.com In related pyrazole-aniline structures, the HOMO is often distributed over the aniline (B41778) ring, while the LUMO may be localized on the pyrazole moiety, indicating that charge transfer can occur within the molecule. asianpubs.orgmalayajournal.org

Table 2: Representative Frontier Molecular Orbital (FMO) Data for Pyrazole Derivatives

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. malayajournal.org |

| ELUMO | -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. malayajournal.org |

| Energy Gap (ΔE) | 3.0 to 4.5 | Difference between LUMO and HOMO energies; a smaller gap indicates higher reactivity. malayajournal.org |

Note: Data is representative of pyrazole derivatives and not specific to this compound.

In Silico Prediction of Potential Binding Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is widely used in drug discovery to screen potential inhibitors against biological targets like enzymes. researchgate.net For compounds structurally related to this compound, docking studies have been performed against various protein kinases, which are important targets in cancer therapy. nih.govnih.gov

The process involves placing the ligand into the active site of the protein and calculating a docking score, which estimates the binding free energy. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov These simulations can also identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. nih.govnih.gov For example, the pyrazole moiety in similar compounds has been shown to form interactions within both hydrophobic and hydrophilic pockets of kinase enzymes. nih.gov

Table 3: Representative Molecular Docking Results for Pyrazole Derivatives Against Protein Kinase Targets

| Compound Type | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| N-phenyl-pyrazole derivative | CDK2 nih.gov | 1FIN | -7.0 to -9.0 | Leu83, Glu81, Gln131 |

| Pyrazole-thiadiazole derivative | VEGFR-2 nih.gov | 2QU5 | -9.0 to -10.5 | Cys919, Asp1046, Glu885 |

| Imidazol-pyrazole hybrid | EGFR researchgate.net | 1M17 | -6.5 to -8.5 | Met793, Leu718, Thr790 |

Note: This table presents representative data from studies on various pyrazole derivatives to illustrate potential interactions and is not specific to this compound.

Theoretical Studies on Reaction Mechanisms Involved in Synthesis or Derivatization

Computational chemistry also plays a role in understanding the mechanisms of chemical reactions. Theoretical studies can map the entire reaction pathway for the synthesis or derivatization of a molecule, identifying transition states and intermediates. By calculating the activation energies for different potential pathways, researchers can predict the most likely mechanism.

For instance, in the synthesis of pyrazole derivatives, theoretical calculations can help understand the role of catalysts, the effect of different solvents, or the regioselectivity of a reaction. nih.gov Studies on related aromatic amines have used DFT to compute the reaction mechanism with radicals, revealing the most favorable sites of attack and the stability of the resulting products. mdpi.com Such investigations provide insights that are valuable for optimizing reaction conditions to improve yields and purity. For the synthesis of this compound, theoretical studies could be used to model the N-alkylation step, clarifying the transition state structure and the energetics of the reaction.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Bromo Substituent (e.g., Palladium-Catalyzed Cross-Coupling Reactions like Suzuki-Miyaura, Heck, Sonogashira, Buchwald–Hartwig Amination)

The bromine atom at the C4 position of the pyrazole (B372694) ring is a key functional group for introducing structural diversity through transition-metal-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive to participate in numerous transformations, with palladium-catalyzed reactions being the most prominent and well-established methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the bromo-pyrazole with an organoboron compound, typically a boronic acid or its ester. musechem.comtcichemicals.com This method allows for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position. The reaction is generally tolerant of various functional groups and proceeds under relatively mild conditions. For 4-bromopyrazoles, catalysts like Pd(PPh₃)₄ or systems based on palladium acetate (B1210297) with phosphine (B1218219) ligands are commonly employed in the presence of a base such as sodium carbonate or potassium phosphate. nih.govnih.govnih.gov The introduction of different aryl groups can significantly alter the electronic and steric properties of the molecule, which is crucial for tuning its biological activity. nih.gov

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between the 4-bromopyrazole and an alkene. This reaction provides a direct route to alkenyl-substituted pyrazoles, which are valuable intermediates for further synthetic transformations.

Sonogashira Coupling: To introduce an alkyne moiety at the C4 position, the Sonogashira coupling is the method of choice. This reaction involves the coupling of the 4-bromopyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov The resulting alkynylpyrazoles are versatile building blocks in organic synthesis.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of C-N bonds, enabling the coupling of the 4-bromopyrazole with a wide range of primary and secondary amines. wikipedia.org This transformation is particularly valuable for synthesizing 4-aminopyrazole derivatives. The choice of palladium catalyst and ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.netnih.gov Studies on the amination of unprotected 4-bromopyrazole have demonstrated that various aliphatic, aromatic, and heteroaromatic amines can be coupled effectively. nih.govnih.gov

The following table summarizes these key palladium-catalyzed cross-coupling reactions applicable to the bromo substituent.

| Reaction | Coupling Partner | Catalyst/Ligand System (Examples) | Bond Formed | Resulting Moiety at Pyrazole C4 |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | C-C | Aryl/Heteroaryl |

| Heck | Alkene | Pd(OAc)₂/Phosphine Ligands | C-C | Alkenyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C-C | Alkynyl |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃/tBuDavePhos | C-N | Amino (NR¹R²) |

Modifications of the Aniline (B41778) Amine Group (e.g., Acylation, Alkylation, Amidation)

The primary amine of the aniline fragment is a nucleophilic center that readily undergoes a variety of chemical modifications. These transformations are fundamental for altering the compound's polarity, basicity, and hydrogen-bonding capabilities.

Acylation: The reaction of the aniline amine with acylating agents such as acyl chlorides or anhydrides leads to the formation of amides (anilides). wikipedia.org For instance, acetylation with acetic anhydride (B1165640) produces the corresponding acetanilide. libretexts.orgpatsnap.com This reaction is often used to "protect" the amine group or to introduce specific functionalities that can engage in targeted biological interactions. libretexts.orgpearson.com The resulting amides are generally stable and crystalline compounds. libretexts.org

Alkylation: N-alkylation introduces one or two alkyl groups onto the amine nitrogen, yielding secondary or tertiary amines, respectively. This can be achieved using various alkylating agents like alkyl halides or through reductive amination with aldehydes or ketones. nih.govorganic-chemistry.org The degree of alkylation can influence the molecule's lipophilicity and basicity. Nickel-catalyzed N-alkylation using alcohols via a "borrowing hydrogen" strategy represents a more sustainable approach. organic-chemistry.org

Amidation: While acylation is a form of amidation, this term also broadly covers the formation of an amide bond. Direct amidation by reacting the aniline with a carboxylic acid can be achieved, though it often requires high temperatures or the use of coupling agents (like EDC or HBTU) or specialized catalysts to facilitate the dehydration process. researchgate.netresearchgate.net This reaction is fundamental for linking the core scaffold to other molecular fragments, such as amino acids or other carboxylic acid-bearing molecules.

The table below illustrates common modifications of the aniline amine group.

| Reaction Type | Reagent (Example) | Functional Group Formed |

| Acylation | Acetic Anhydride (CH₃CO)₂O | Acetanilide (-NHCOCH₃) |

| Alkylation | Methyl Iodide (CH₃I) | N-methylaniline (-NHCH₃) |

| Amidation | Carboxylic Acid (RCOOH) + Coupling Agent | Amide (-NHCOR) |

Transformations of the Pyrazole Heterocycle (e.g., further functionalization, ring modifications)

Beyond reactions at the bromo-substituent, the pyrazole ring itself can be a target for further functionalization, although the reactivity is influenced by the existing substituents. Pyrazoles can undergo electrophilic aromatic substitution, which preferentially occurs at the C4 position. mdpi.com However, since this position is already occupied by a bromine atom in the parent compound, electrophilic attack would be directed elsewhere, likely C5, though this is generally less favorable. researchgate.netrsc.org

A more modern approach involves direct C-H functionalization, which has emerged as a powerful strategy for modifying heterocyclic systems without the need for pre-functionalized starting materials. rsc.orgelsevierpure.com Transition-metal-catalyzed C-H activation could potentially be used to introduce substituents at the C5 position of the pyrazole ring. The N2 atom of the pyrazole can act as a directing group to guide the catalyst to the C5-H bond. researchgate.net Such strategies could enable the installation of aryl, alkyl, or other functional groups, further expanding the chemical space accessible from the core structure. rsc.org

Exploration of Functional Group Interconversions

Functional group interconversions (FGIs) are a key aspect of derivatization, allowing for the transformation of existing functional groups into new ones. For 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline, the primary amine and the bromo substituent are prime candidates for FGI.

From the Aniline Amine: The primary amine can be converted into a wide range of other functional groups. For example, diazotization followed by Sandmeyer or related reactions can replace the amino group with halides, cyano, or hydroxyl groups, although this would fundamentally alter the aniline part of the structure.

From the Bromo Substituent: The bromo group is an excellent precursor for other functionalities. As discussed in section 5.1, it can be replaced with carbon or nitrogen nucleophiles. Furthermore, it can be converted into an organometallic species (e.g., via lithium-halogen exchange or Grignard formation), which can then be reacted with various electrophiles to introduce a plethora of different substituents.

These interconversions dramatically increase the synthetic utility of the core scaffold, allowing chemists to tailor the molecule's properties with high precision.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The derivatization strategies outlined above are instrumental in the design and synthesis of analogs for structure-activity relationship (SAR) studies. mdpi.com SAR studies are fundamental in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. nih.govresearchgate.net The pyrazole scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates. lifechemicals.commdpi.comnih.govnih.gov

By systematically modifying the this compound core, researchers can probe the impact of different functional groups on a target biological system.

SAR by Pyrazole C4 Modification: The bromo substituent serves as a versatile handle. Using the cross-coupling reactions from section 5.1, a library of analogs can be synthesized where the bromine is replaced by various small to large, polar or non-polar, and electron-donating or electron-withdrawing aryl or heteroaryl groups. nih.gov This allows for the exploration of the size and electronic requirements of the binding pocket in this region. mdpi.com

SAR by Aniline Modification: Modifying the aniline amine group via acylation or alkylation (section 5.2) alters the hydrogen-bonding capacity and basicity of the molecule. nih.govmdpi.com For example, converting the primary amine to a secondary or tertiary amine, or to a neutral amide, can determine whether a hydrogen bond donor or acceptor is preferred at this position for optimal target engagement.

The following table provides a conceptual framework for designing analogs for SAR studies based on the parent compound.

| Modification Site | Synthetic Strategy | Rationale for SAR Study | Example Analog Structure |

| Pyrazole C4 | Suzuki-Miyaura Coupling | To probe steric and electronic effects in the C4 region. | Replace -Br with -Phenyl, -Pyridyl, -Thienyl |

| Aniline Amine | Acylation | To evaluate the importance of the basic amine and H-bond donation. | Convert -NH₂ to -NHCOCH₃ |

| Aniline Ring | (Requires different starting material) | To assess the optimal position of the pyrazolyl-methyl group. | Synthesize 2- or 4-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline |

Through the iterative design, synthesis, and biological evaluation of such analogs, a detailed understanding of the SAR can be developed, guiding the optimization of lead compounds toward more potent and selective agents. mdpi.com

Mechanistic Investigations of Biological Interactions in Vitro and Pre Clinical Focus

In Vitro Enzyme Inhibition Profiling and Kinetics

While specific enzymatic inhibition data for 3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline is not extensively documented in publicly available literature, the broader class of pyrazole (B372694) and aniline (B41778) derivatives has been a subject of significant research in enzyme inhibition studies. For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been identified as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation. One such derivative demonstrated potent inhibitory activity against CDK2/cyclin E with an IC50 value of 0.98 ± 0.06 μM. nih.gov

Furthermore, other substituted pyrazole derivatives have been investigated as potential inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. chemmethod.com These studies often involve kinetic analyses to determine the mode of inhibition, such as competitive, non-competitive, or uncompetitive inhibition, which provides deeper insights into the interaction between the compound and the enzyme's active or allosteric sites.

Illustrative Data Table of Enzyme Inhibition for Structurally Related Pyrazole Derivatives:

| Compound Class | Target Enzyme | IC50 (µM) | Type of Inhibition |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | CDK2/cyclin E | 0.98 | Not specified |

| Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivative | DPP-IV | Not specified | Not specified |

Receptor Binding Assays and Ligand-Target Interactions in Cell-Free and Cell-Based In Vitro Systems

Receptor binding assays are crucial for understanding the interaction of a compound with its molecular target. For compounds like this compound, these assays would quantify the affinity and specificity of binding to various receptors. Although specific data for this compound is scarce, studies on related molecules provide a framework for potential interactions. For example, 3-(4-fluorophenyl)-1H-pyrazole derivatives have been evaluated as androgen receptor antagonists. epa.gov

Molecular docking simulations are often employed to predict the binding mode and interactions of a ligand with its target. In the case of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, docking studies have been performed to understand their binding to the active site of CDK2. nih.gov These computational models can predict key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for ligand binding and activity.

Cellular Uptake, Localization, and Subcellular Distribution Studies (In Vitro)

Typically, these studies utilize techniques such as fluorescence microscopy, where a fluorescently tagged version of the compound or its intrinsic fluorescence is used to visualize its location within the cell. The Caco-2 cell line, a model for the human intestinal epithelium, is often used to assess the absorption of potential drug candidates. chemmethod.com

Investigation of Molecular Mechanisms of Action in Model Systems (e.g., Signal Transduction Pathway Modulation in Cell Lines)

Investigating the molecular mechanism of action involves identifying the specific signaling pathways that are modulated by the compound. For pyrazole-based compounds with anticancer potential, this often involves studying their effects on cell cycle progression, apoptosis (programmed cell death), and other cancer-related signaling pathways.

For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been shown to induce antiproliferative activity in cancer cell lines such as MCF-7 (breast cancer) and B16-F10 (melanoma). nih.gov Further studies on related pyrazole derivatives have indicated that they can cause cell cycle arrest, primarily in the G2/M phase. researchgate.net The modulation of key proteins in these pathways, such as cyclins, cyclin-dependent kinases, and apoptosis-related proteins (e.g., Bcl-2, Bax, caspases), is often examined using techniques like Western blotting.

Proteomic and Metabolomic Profiling in Response to Compound Exposure (In Vitro Models)

Proteomic and metabolomic approaches provide a global view of the cellular response to a compound. These "omics" technologies can identify changes in the expression levels of thousands of proteins and metabolites, offering unbiased insights into the compound's mechanism of action and potential off-target effects. Although specific proteomic or metabolomic data for this compound is not available, these techniques are increasingly being applied in preclinical drug development.

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Biological Response in In Vitro Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of related compounds to understand how specific structural features influence their biological activity. For pyrazole derivatives, SAR studies have provided valuable insights.

For example, in a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines evaluated for anti-RSV activity, it was found that the introduction of a chlorine or bromine atom on the aniline ring resulted in the best activity and selectivity. researchgate.net Conversely, the presence of a trifluoromethyl group abolished the anti-RSV activity and increased cytotoxicity. researchgate.net In another study on pyrazole-based lamellarin O analogues, modifications at various positions of the pyrazole ring were correlated with their in vitro cytotoxicity against human colorectal cancer cell lines. researchgate.net

Illustrative SAR Data Table for Pyrazole Derivatives:

| Base Scaffold | R1 Substitution | R2 Substitution | Biological Activity |

| (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | Chlorine | - | High anti-RSV activity |

| (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | Bromine | - | High anti-RSV activity |

| (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | Trifluoromethyl | - | Abolished anti-RSV activity, increased cytotoxicity |

Identification and Validation of Molecular Targets in Pre-clinical Research

The identification and validation of a compound's molecular target are critical steps in drug discovery. For many pyrazole-based compounds, a common strategy is to target protein kinases, which are often dysregulated in diseases like cancer. As mentioned, CDK2 has been identified as a potential target for some N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives. nih.gov

In other cases, the molecular target may be different. For example, some 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been investigated for their potential to inhibit tubulin polymerization, a mechanism shared by several established anticancer drugs. nih.gov The validation of these targets often involves a combination of biochemical assays, cellular assays, and molecular modeling.

Advanced Methodologies and Applications in Chemical Research

Utilization of the Compound as a Chemical Probe for Biological Pathway Elucidation

A comprehensive review of scientific literature and chemical databases indicates that 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline has not been documented as a chemical probe for the elucidation of biological pathways. While its structural motifs, featuring a substituted pyrazole (B372694) and an aniline (B41778) moiety, suggest potential interactions with biological targets, no specific research has been published detailing its use in this capacity. The development of a chemical probe typically requires extensive characterization of its selectivity, potency, and mechanism of action, none of which is currently available for this compound in the public domain.

Development of Novel Analytical Techniques for Compound Detection or Quantification

There are no reports in the scientific literature describing the development of novel analytical techniques specifically for the detection or quantification of this compound. While standard analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be applicable for its characterization and quantification, no specialized methods tailored to this compound have been published.

Table 7.2.1: Standard Analytical Techniques Applicable to this compound

| Technique | Purpose | Expected Observations |

| HPLC | Purity assessment and quantification | A single major peak indicating the retention time of the compound. |

| LC-MS | Molecular weight confirmation and identification | Detection of the molecular ion peak corresponding to its mass. |

| ¹H NMR | Structural elucidation | Characteristic chemical shifts and coupling patterns for the aromatic and pyrazole protons. |

| ¹³C NMR | Structural elucidation | Resonances corresponding to the carbon atoms in the molecule. |

Note: This table represents theoretical applications of standard techniques, as no specific experimental data for this compound is available in published literature.

Integration into Supramolecular Assemblies or Materials Science (if structurally relevant)

Currently, there is no published research on the integration of this compound into supramolecular assemblies or its application in materials science. The bifunctional nature of the molecule, containing a pyrazole ring capable of coordination and an aniline group that can participate in hydrogen bonding or be further functionalized, suggests its potential as a building block in these fields. However, its utility in the design of metal-organic frameworks (MOFs), polymers, or other advanced materials has not yet been explored in the available scientific literature.

Future Research Directions and Perspectives

Development of Next-Generation Synthetic Strategies and Flow Chemistry Applications

The synthesis of pyrazole (B372694) derivatives is continuously evolving, with a focus on improving efficiency, scalability, and environmental friendliness. While traditional methods have been successful, next-generation strategies are being explored to overcome their limitations. One promising approach involves novel activation methods, such as the C–F activation strategy, which has been shown to significantly reduce reaction times from many hours to just one hour for related tris(pyrazolyl)methane ligands. mdpi.com This type of innovation can accelerate the production of compound libraries for screening purposes.

Furthermore, the adoption of flow chemistry represents a paradigm shift in the synthesis of pyrazoles and related heterocycles. mdpi.com Flow chemistry offers numerous advantages over conventional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. mdpi.com For instance, a two-step flow strategy has been successfully developed for the synthesis of 1,3,4-triarylpyrazole derivatives. mdpi.com The application of continuous-flow processes can enable the safe and efficient generation of gram quantities of pyrazoles, which is crucial for preclinical and clinical development. mdpi.com Future work will likely focus on integrating multi-step syntheses into continuous-flow systems and expanding the scope of reactions to create more complex and diverse pyrazole-based molecules.

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel compounds. For pyrazole derivatives, a variety of advanced computational methods are being employed to predict biological activity, understand drug-target interactions, and assess pharmacokinetic properties.

High-Throughput Virtual Screening (HTVS) has proven effective in identifying novel pyrazole-based inhibitors for specific targets. In one study, HTVS was used to screen over 12,000 pyrazole compounds, leading to the discovery of new and potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.com

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their biological activity. Studies have successfully developed 2D-QSAR models to predict the anticancer activity of pyrazole derivatives against various cancer cell lines, guiding the design of new molecules with enhanced potency. nih.gov

Molecular Docking and Molecular Dynamics (MD) simulations provide detailed insights into the binding modes of pyrazole ligands within the active sites of their target proteins. These techniques have been extensively used to study the interactions of pyrazole derivatives with targets such as CDK2, COX-2, and human peroxiredoxin 5 (PRDX5). rsc.orgnih.govnih.govmdpi.com Docking simulations help elucidate key interactions, like hydrogen bonding and π-π stacking, that contribute to binding affinity, while MD simulations can confirm the stability of the ligand-protein complex over time. rsc.orgmdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for optimizing the drug-like properties of lead compounds. In silico tools are used to evaluate the pharmacokinetic profiles of new pyrazole derivatives, ensuring favorable properties such as oral bioavailability and low toxicity. chemmethod.comrsc.orgnih.gov

The table below summarizes the application of these computational techniques in the study of pyrazole-based compounds.

| Computational Technique | Application in Pyrazole Research | Key Findings and Contributions |

| High-Throughput Virtual Screening (HTVS) | Identification of novel CDK8 inhibitors from large compound databases. chemmethod.com | Accelerated discovery of pyrazole scaffolds with potent enzyme inhibition. chemmethod.com |

| 2D-QSAR Modeling | Prediction of anticancer activity (pIC50 values) for newly designed pyrazole derivatives. nih.gov | Guided the design of novel compounds with potentially higher potency against specific cancer cell lines. nih.gov |

| Molecular Docking | Elucidation of binding modes within the active sites of various enzymes (e.g., CDK2, COX-2, PRDX5). rsc.orgnih.govnih.govmdpi.com | Revealed key hydrogen bond and hydrophobic interactions responsible for inhibitory activity. rsc.orgnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Validation of the stability of pyrazole compounds within the catalytic domain of their target enzymes. rsc.orgmdpi.com | Confirmed strong and stable binding profiles for the most potent derivatives. rsc.orgmdpi.com |

| ADMET/Toxicity Prediction | In silico evaluation of pharmacokinetic profiles and potential toxicity of synthesized compounds. chemmethod.comrsc.orgmdpi.com | Identified candidates with favorable drug-like properties and low predicted toxicity. rsc.orgmdpi.com |

| Density Functional Theory (DFT) | Analysis of molecular structures, spectroscopic properties, charge distributions, and frontier orbital energies. mdpi.comnih.govasianpubs.org | Provided insights into the electronic properties and reactivity of pyrazole derivatives. nih.govasianpubs.org |

Exploration of Novel Molecular Targets and Biological Systems for Mechanistic Research

The structural diversity of the pyrazole nucleus has enabled its application against a wide range of biological targets, implicated in various diseases. nih.gov While significant research has focused on established targets, future investigations will aim to explore novel molecular pathways and biological systems to uncover new mechanisms of action and therapeutic applications for compounds like 3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline.

Research has demonstrated the efficacy of pyrazole derivatives against numerous targets, as detailed in the table below.

| Target Class | Specific Molecular Target | Associated Disease/Activity | Reference |

| Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Cancer | rsc.orgnih.gov |

| Cyclin-Dependent Kinase 8 (CDK8) | Cancer | chemmethod.com | |

| Aurora A/B Kinases | Cancer | nih.gov | |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | researchgate.net | |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Cancer | researchgate.net | |

| Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation | mdpi.comnih.gov |

| Dipeptidyl peptidase-IV (DPP-IV) | Type 2 Diabetes | chemmethod.com | |

| Angiotensin-Converting Enzyme (ACE) | Hypertension | nih.gov | |

| Tyrosinase | Pigmentation Disorders | nih.gov | |

| Human Peroxiredoxin 5 (PRDX5) | Oxidative Stress | mdpi.com | |

| Microbial Targets | M. tuberculosis Enoyl Reductase (InhA) | Tuberculosis | researchgate.net |

| C. albicans Sterol 14-α demethylase (CYP51) | Fungal Infections | researchgate.net | |

| Other | Tubulin Polymerization | Cancer | mdpi.com |

Future mechanistic research will likely focus on identifying entirely new targets for pyrazole-based compounds. This could involve exploring their effects on epigenetic modifiers, protein-protein interactions, or components of the ubiquitin-proteasome system. Furthermore, studying these compounds in complex biological systems, such as co-culture models or organoids, will provide a more accurate understanding of their effects in a physiologically relevant context, paving the way for novel therapeutic strategies.

Integration with High-Throughput Screening Methodologies for New Chemical Biology Discoveries

The discovery of novel bioactive molecules is increasingly dependent on the integration of synthetic chemistry with high-throughput screening (HTS) platforms. The ability to rapidly synthesize large libraries of diverse pyrazole derivatives is a critical first step. These libraries can then be subjected to HTS assays to identify compounds with desired biological activities.

A powerful synergy exists between computational and experimental screening methods. As demonstrated in the discovery of pyrazole-based CDK8 inhibitors, High-Throughput Virtual Screening (HTVS) can be used as a cost-effective and efficient initial filter to select a smaller, more promising subset of compounds from vast virtual libraries for subsequent laboratory synthesis and testing. chemmethod.com This approach significantly accelerates the drug discovery process by prioritizing resources on candidates with the highest probability of success. chemmethod.com

Future directions will involve the development of more sophisticated screening platforms. This includes the use of high-content screening (HCS), which allows for the simultaneous measurement of multiple cellular parameters, providing deeper insights into a compound's mechanism of action and potential off-target effects. By combining automated synthesis, robotics-driven HTS, and advanced data analysis, researchers can rapidly explore the chemical space of pyrazole derivatives, leading to new discoveries in chemical biology and identifying novel probes to study complex biological processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination using NaBH₄/I₂ as a reducing agent. For example, 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with substituted anilines in methanol under neutral conditions at room temperature to yield secondary amines . Alternative strategies include C–F activation in DMSO with KOH, as demonstrated in the synthesis of structurally related pyrazole derivatives . Optimization involves controlling stoichiometry, solvent polarity, and temperature to maximize yield and purity.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use high-resolution techniques such as:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and detect impurities.

- Mass spectrometry (HRMS or LC-MS) to verify molecular weight and fragmentation patterns.

- HPLC with UV detection to assess purity (>98% is typical for research-grade material) .

Q. What are the solubility characteristics of this compound in common solvents, and how does this influence experimental design?

- Methodology : The compound is polar due to the aniline and pyrazole groups. It dissolves well in DMSO, DMF, and methanol but has limited solubility in non-polar solvents (e.g., hexane). Solubility tests should precede reaction planning; for example, DMSO is ideal for biological assays, while methanol may suit catalytic studies .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in resolving structural ambiguities?

- Methodology : Crystallization may be hindered by conformational flexibility of the pyrazole-aniline linkage. Use slow evaporation in mixed solvents (e.g., CH₂Cl₂/acetone) to grow crystals. SHELXL refines structures against high-resolution X-ray data, resolving disorder or twinning via iterative least-squares minimization. SHELXPRO interfaces with diffraction data to validate hydrogen bonding and torsional angles .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The 4-bromo group on the pyrazole enables Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids replaces Br with aryl groups. Kinetic studies (monitored via GC-MS or ¹⁹F NMR) show Br’s electronegativity slows oxidative addition but enhances regioselectivity .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Methodology :

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Br) with bioactivity data (IC₅₀ values) using descriptors like logP and Hammett constants.

- Molecular docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina. The pyrazole’s planar structure favors π-π stacking in hydrophobic pockets .

Q. How can structural analogs of this compound be designed to modulate enzyme inhibition?

- Methodology : Introduce substituents to the aniline ring (e.g., -NO₂, -CF₃) to alter electron density. For instance, 3-fluoro-4-(1H-pyrazol-1-yl)aniline derivatives show enhanced binding to cytochrome P450 isoforms due to fluorine’s electronegativity. SAR studies guide prioritization of analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.